[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include a boron-containing dioxaborolane ring and a carbamic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps One common method starts with the preparation of the boronic ester intermediate This intermediate is then coupled with an appropriate phenyl derivative under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction The reaction conditions often include the use of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) or chlorine (Cl2) for halogenation.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its boron-containing dioxaborolane ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The boron atom can interact with biological molecules, providing unique opportunities for drug design and development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The carbamic acid ester group can be modified to enhance the compound’s pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural features contribute to the material’s mechanical and chemical properties, making it suitable for various applications.
Mechanism of Action
The mechanism of action of [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, such as enzymes or receptors. This interaction can inhibit the activity of the target molecule, leading to various biological effects. The carbamic acid ester group can also undergo hydrolysis, releasing the active compound in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Disilanes: Organosilicon compounds with structural similarities to the dioxaborolane ring.
Uniqueness
Compared to similar compounds, [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester stands out due to its boron-containing dioxaborolane ring
Properties
Molecular Formula |
C19H30BNO4 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
tert-butyl N-[2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H30BNO4/c1-9-13-12-14(20-24-18(5,6)19(7,8)25-20)10-11-15(13)21-16(22)23-17(2,3)4/h10-12H,9H2,1-8H3,(H,21,22) |
InChI Key |
IPDHUPOUUKHAFQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.